![molecular formula C13H17N3O3 B1399441 3-(5-(1-Acetylpyrrolidin-2-yl)pyrazin-2-yl)propanoic acid CAS No. 1316219-35-8](/img/structure/B1399441.png)
3-(5-(1-Acetylpyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
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Overview
Description
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity : A study synthesized various compounds, including derivatives related to this compound, and tested them for antimicrobial and antimycobacterial activity. This suggests potential applications in treating bacterial infections (R.V.Sidhaye et al., 2011).
Synthesis of Heterocycles and Potential Medical Applications : A synthesis process involving related propanoic acids has been reported, highlighting its utility in creating a variety of heterocycles with potential medical applications, such as for diabetes, hyperlipidemia, and inflammatory diseases (G. Reddy & K. Rao, 2006).
Molecular Docking and Antioxidant Activity : A study on the synthesis of novel pyridine derivatives, related to this compound, included molecular docking screenings and evaluation of antimicrobial and antioxidant activities, indicating its potential in drug development (E. M. Flefel et al., 2018).
Coordination Polymers and Photoluminescence Properties : Research into coordination architectures using related compounds has explored the potential applications in materials science, particularly in the study of photoluminescence properties (Yu-Fang Wang et al., 2013).
Structural Studies for Organic Chemistry : Investigations into the molecular structures of related triazole derivatives contribute to a broader understanding of organic chemistry and potential applications in pharmaceuticals (Mirian Artime et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-[5-(1-acetylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)16-6-2-3-12(16)11-8-14-10(7-15-11)4-5-13(18)19/h7-8,12H,2-6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMAGGIVGJLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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